
((2,5-Dioxopyrrolidin-1-yl)thio)methyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and a thioester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable thiol and a propionate derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-yl acetamide as a starting material, which is then reacted with a thiol under specific conditions to form the desired thioester compound .
Industrial Production Methods
Industrial production of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to create covalent inhibitors that target specific enzymes .
Medicine
In medicine, ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mecanismo De Acción
The mechanism of action of ((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate involves its interaction with specific molecular targets, such as enzymes and proteins. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamide: Similar structure but lacks the thioester group.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a cyano group instead of a thioester.
2,5-dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: A more complex derivative with additional functional groups.
Uniqueness
((2,5-Dioxopyrrolidin-1-yl)thio)methylpropionate is unique due to its thioester functional group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it particularly valuable in the development of covalent inhibitors and other bioactive molecules .
Propiedades
Fórmula molecular |
C8H11NO4S |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl)sulfanylmethyl propanoate |
InChI |
InChI=1S/C8H11NO4S/c1-2-8(12)13-5-14-9-6(10)3-4-7(9)11/h2-5H2,1H3 |
Clave InChI |
AOCQBMSLTVQHTG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCSN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


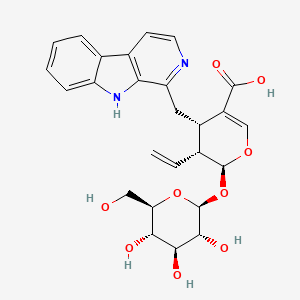
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)

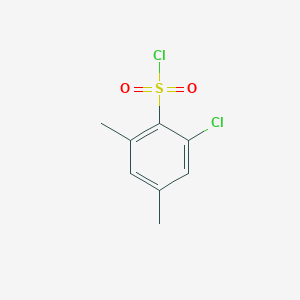
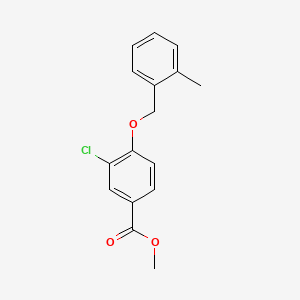

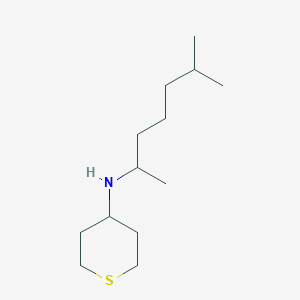
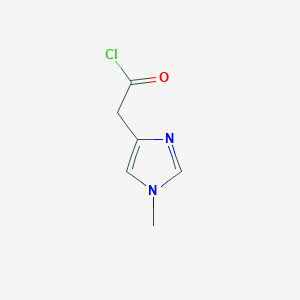




![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
